3-Chloromandelic acid

Chiral chromatography Supercritical fluid chromatography Enantioseparation

3-Chloromandelic acid (3-ClMA; CAS 16273-37-3) is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid) with a chlorine substituent at the meta position of the aromatic ring. The compound is a chiral α-hydroxy acid with a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 16273-37-3
Cat. No. B098976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloromandelic acid
CAS16273-37-3
Synonyms3-chloromandelic acid
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(=O)O)O
InChIInChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
InChIKeySAMVPMGKGGLIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloromandelic Acid (CAS 16273-37-3) Technical Overview for Scientific Procurement


3-Chloromandelic acid (3-ClMA; CAS 16273-37-3) is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid) with a chlorine substituent at the meta position of the aromatic ring . The compound is a chiral α-hydroxy acid with a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . Its physicochemical properties include a melting point of 111–113°C, a predicted boiling point of 348.2±27.0°C, a predicted density of 1.468±0.06 g/cm³, and a pK₁ of 3.237 at 25°C . 3-ClMA is widely utilized as a chiral building block and resolving agent in pharmaceutical and agrochemical synthesis, and is notable for its well-characterized polymorphic behavior [1].

Why 3-Chloromandelic Acid Cannot Be Replaced by Other Halogenated Mandelic Acid Derivatives


Halogenated mandelic acid derivatives are not functionally interchangeable. The position of the halogen substituent (ortho, meta, para) profoundly affects resolution behavior, co-crystallization efficiency, and chromatographic separability. Studies demonstrate that ortho-substituted analogs (e.g., 2-chloromandelic acid) often fail to form diastereomeric salts under conditions where meta-substituted 3-ClMA crystallizes efficiently [1]. Similarly, co-crystallization with levetiracetam yields significantly different enantiomeric excess values depending on the halogen position and type, with 3-ClMA achieving 63% e.e. under conditions that produce different outcomes for 2-ClMA, 4-ClMA, and 4-BrMA [2]. Even in supercritical fluid chromatography, 3-ClMA exhibits anomalous retention behavior that deviates from the trend observed for all other mandelic acid derivatives tested [3]. Generic substitution without experimental validation introduces significant risk to enantiopurity and process reproducibility.

Quantitative Differentiation of 3-Chloromandelic Acid from Closest Analogs


Anomalous Modifier-Dependent Retention in Supercritical Fluid Chromatography

In a direct head-to-head comparison of six mandelic acid derivatives by supercritical fluid chromatography (SFC) on a Chiralpak AD-3 column, 3-chloromandelic acid exhibited unique retention behavior. For all other compounds (mandelic acid, 2-chloromandelic acid, 4-chloromandelic acid, 4-bromomandelic acid, and 4-methoxymandelic acid), the retention factor increased in the order methanol < ethanol < isopropanol. However, 3-chloromandelic acid deviated from this trend, demonstrating a distinct interaction with the chiral stationary phase that is not predictable from the behavior of its positional isomers or other halogenated derivatives [1].

Chiral chromatography Supercritical fluid chromatography Enantioseparation

Co-Crystallization Resolution Efficiency with Levetiracetam

In a systematic study of five halogenated mandelic acids resolved via enantiospecific co-crystallization with levetiracetam (LEV) as the resolving agent, 3-chloromandelic acid (3-ClMA) achieved a resolution efficiency of up to 94% and an enantiomeric excess (%e.e.) of 63% for (R)-3-ClMA under optimal conditions [1]. The study further demonstrated that LEV selectively co-crystallized with the S-enantiomer of 3-ClMA (as well as 2-ClMA, 4-ClMA, and 4-BrMA), whereas it co-crystallized with the R-enantiomer of 4-FMA, indicating that the halogen position and type directly control co-crystal configuration and resolution performance [1].

Chiral resolution Co-crystallization Enantiomeric excess

Unique Polymorphic Profile with Five Known Crystalline Forms

3-Chloromandelic acid exhibits an unusually rich polymorphic landscape. Five distinct polymorphs have been discovered: three racemic forms (two of which are isostructural) and two enantiopure forms [1]. In contrast, the unsubstituted parent compound mandelic acid has only one known racemic form and one enantiopure form. The computed crystal energy landscape for 3-ClMA further reveals that many more thermodynamically favorable and slightly denser structures are predicted to exist beyond the known forms [2]. Polymorphism was confirmed for both the enantiomer and the racemate by X-ray powder diffraction analysis, and the solid–liquid equilibria of racemic 3-ClMA are non-trivial due to polymorphic complexity, with the eutectic composition changing as a function of temperature [3].

Polymorphism Crystallization Solid-state chemistry

Solvent-Induced Chirality Switching in Diastereomeric Salt Resolution

Meta-halogen-substituted mandelic acid derivatives, including 3-chloromandelic acid (m-Cl-MA), exhibit efficient solvent-induced chirality switching during diastereomeric salt resolution with (1R,2S)-2-amino-1,2-diphenylethanol. Water, aprotic solvents, and short-chain alcohols such as isopropanol selectively yield the (S)-salt, whereas long-chain alcohols such as n-butanol and sec-butanol preferentially form the (R)-salt [1]. This behavior is specific to meta-substituted derivatives; ortho-substituted 2-chloromandelic acid fails to crystallize from most solvents, and when it does crystallize from water, the salt is obtained with only low enantiopurity, likely due to steric hindrance from the ortho-chlorine [1]. The technique has been successfully applied to prepare both pure enantiomers of m-Cl-MA by simply changing the crystallization solvent.

Diastereomeric resolution Chirality switching Crystallography

Application Scenarios for 3-Chloromandelic Acid Based on Quantitative Evidence


SFC Method Development for Enantiopurity Analysis Requiring Compound-Specific Optimization

3-Chloromandelic acid exhibits anomalous modifier-dependent retention behavior in SFC that deviates from all other tested mandelic acid derivatives [1]. Analytical laboratories developing SFC-based enantiopurity assays for halogenated mandelic acids cannot simply adapt methods developed for 2-ClMA, 4-ClMA, or unsubstituted mandelic acid. 3-ClMA requires dedicated method optimization due to its unique interaction with the Chiralpak AD-3 stationary phase. Procurement of authentic 3-ClMA reference material is essential for method validation, as its chromatographic behavior cannot be extrapolated from positional isomers.

Co-Crystallization Resolution Process Development Using Levetiracetam

3-Chloromandelic acid can be resolved via enantiospecific co-crystallization with levetiracetam, achieving up to 94% resolution efficiency and 63% e.e. for the (R)-enantiomer under optimized conditions [1]. Process chemists seeking a scalable, non-chromatographic resolution method for 3-ClMA should evaluate levetiracetam co-crystallization as a viable approach. The 63% e.e. benchmark provides a quantitative target for process optimization and comparison against alternative resolution strategies such as diastereomeric salt formation or enzymatic resolution.

Solid-Form Screening for Pharmaceutical Formulation Development

3-Chloromandelic acid is known to exist in at least five crystalline polymorphs (three racemic, two enantiopure), with computational studies predicting additional thermodynamically favorable forms [1][2]. Polymorphism has been confirmed for both enantiomer and racemate by X-ray powder diffraction [3]. For pharmaceutical development where 3-ClMA serves as an intermediate or co-crystal former, comprehensive solid-form screening is mandatory to identify the most stable polymorph and avoid late-stage form changes that could compromise solubility, stability, or bioavailability. This level of polymorphic complexity is not observed with the parent mandelic acid or most other halogenated derivatives.

Dual-Enantiomer Production via Solvent-Controlled Diastereomeric Resolution

3-Chloromandelic acid, as a meta-substituted derivative, enables solvent-induced chirality switching during diastereomeric salt resolution with (1R,2S)-2-amino-1,2-diphenylethanol [1]. By simply changing the crystallization solvent from short-chain alcohols (e.g., isopropanol) to long-chain alcohols (e.g., n-butanol), process chemists can selectively crystallize either the (S)-salt or the (R)-salt. This provides a flexible, scalable route to both enantiomers from a single racemic feedstock—a capability not available with ortho-substituted analogs like 2-chloromandelic acid, which fail to crystallize from most solvents and yield only low enantiopurity when they do [1].

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